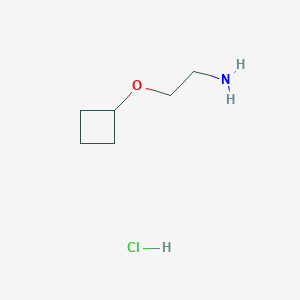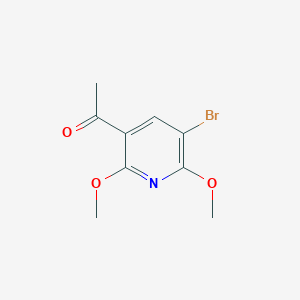
1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone
説明
“1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone” is a synthetic organic compound with a molecular formula of C9H10BrNO3 . It has a molecular weight of 260.08 .
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone” is 1S/C9H10BrNO3/c1-5(12)6-4-7(10)9(14-3)11-8(6)13-2/h4H,1-3H3 .Physical And Chemical Properties Analysis
“1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone” is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds similar to 1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone has been achieved through reactions involving Magnesium halide exchange and nucleophilic substitution, providing straightforward and mild reaction conditions with good yield (Zeng-sun Jin, 2015).
- Chemical Protective Group : Studies have indicated the effectiveness of similar bromo and dimethoxy-substituted ethanones as chemical protective groups, although no photolytic phenomena were observed in certain solvents (Li Hong-xia, 2007).
Biological Applications
- Immunosuppression and Immunostimulation : Compounds structurally related to 1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone have been found to possess potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. They also exhibit significant inhibition of LPS-stimulated NO generation, highlighting their potential in immunomodulatory therapies (H. Abdel‐Aziz et al., 2011).
Crystal Structure and Molecular Interactions
- Hydrogen-bonding Patterns : Analysis of similar compounds shows bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These compounds also exhibit weak C-H...Br interactions, contributing to their crystal structures (James L. Balderson et al., 2007).
Pyrolysis Products
- Pyrolysis Under Pressure : Research on related compounds under pressure and heat revealed the formation of pyridylcarbene intermediates, leading to various pyridine derivatives. This demonstrates the potential for creating a range of chemical entities under specific conditions (B. Abarca et al., 2006).
Antimicrobial Activity
- Antibacterial Properties : Certain derivatives of 1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone have shown pronounced antibacterial activity, underlining their potential in developing new antimicrobial agents (M. Murugesan, G. Selvam, 2021).
Cytotoxic Effects
- Anticancer Potential : Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some derivatives have demonstrated significant growth inhibition and antiangiogenic effects in vivo, suggesting their potential in cancer therapy (H. Chandru et al., 2008).
Safety And Hazards
特性
IUPAC Name |
1-(5-bromo-2,6-dimethoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-5(12)6-4-7(10)9(14-3)11-8(6)13-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCQLMWEHKXXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



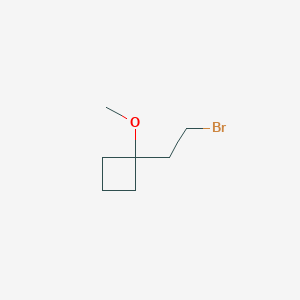
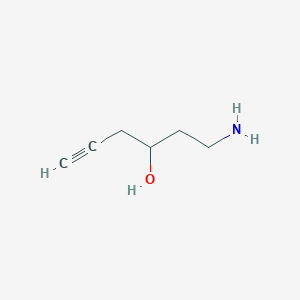
![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
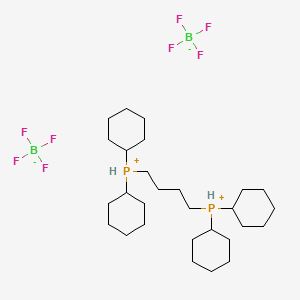
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)
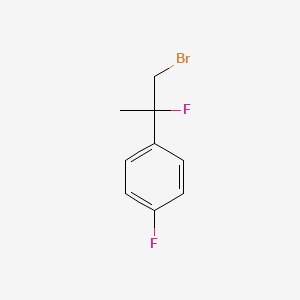
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)
![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383077.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383078.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1383079.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383080.png)
